molecular formula C17H15NO6 B5561179 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate

Cat. No.: B5561179
M. Wt: 329.30 g/mol
InChI Key: HWZIIEHAKJWHCE-MDZDMXLPSA-N
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Description

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate is an organic compound that features both methoxy and nitro functional groups

Preparation Methods

The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the nitration of a methoxy-substituted benzene ring, followed by the formation of the nitroethenyl group through a condensation reaction. The final step involves esterification with 4-methoxybenzoic acid under acidic conditions. Industrial production methods may utilize continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. .

Scientific Research Applications

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar compounds to [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate include:

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-14-6-4-13(5-7-14)17(19)24-15-8-3-12(9-10-18(20)21)11-16(15)23-2/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIIEHAKJWHCE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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